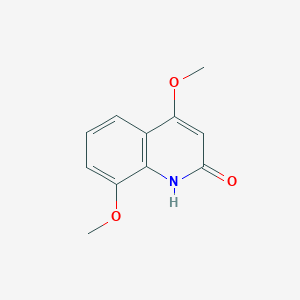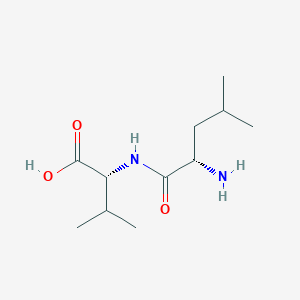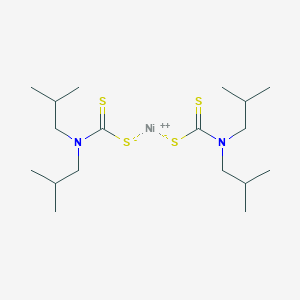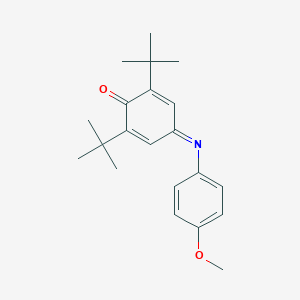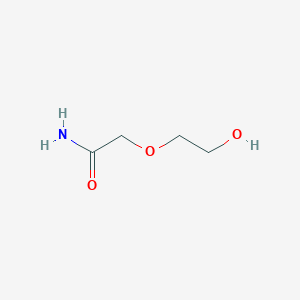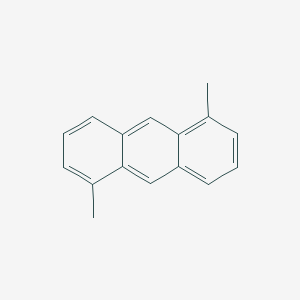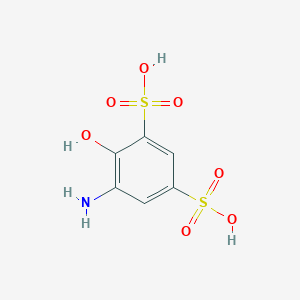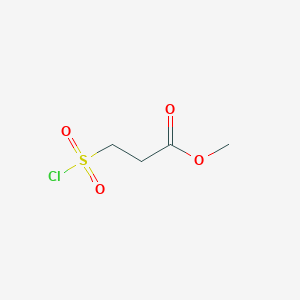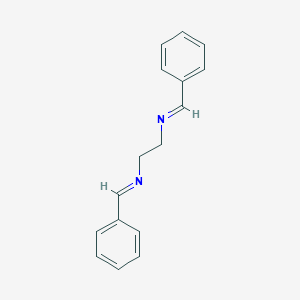![molecular formula C16H26N2OS B093535 N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide CAS No. 18051-25-7](/img/structure/B93535.png)
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzamide core structure, which is modified with a diethylaminoethyl group and an isopropoxy group attached to a sulfur atom. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the diethylaminoethyl moiety. The isopropoxy group is then attached to the sulfur atom through a thiolation reaction, using reagents such as isopropyl thiol and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the isopropoxy group may influence its binding affinity and selectivity. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or inducing cellular responses.
Comparaison Avec Des Composés Similaires
Procainamide: A related benzamide derivative with antiarrhythmic properties.
Metoclopramide: Another benzamide compound used as an antiemetic and prokinetic agent.
Sulfonamides: Compounds with a similar sulfur-containing functional group.
Uniqueness: N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
18051-25-7 |
|---|---|
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
Clé InChI |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
SMILES isomérique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES canonique |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Key on ui other cas no. |
18051-25-7 |
Synonymes |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



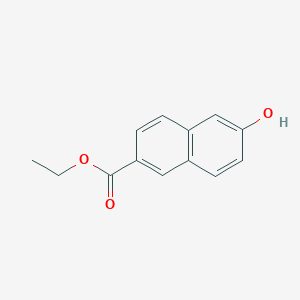
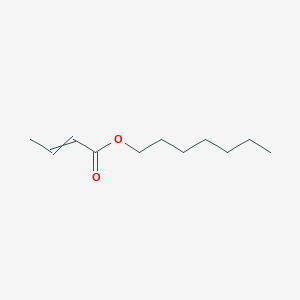
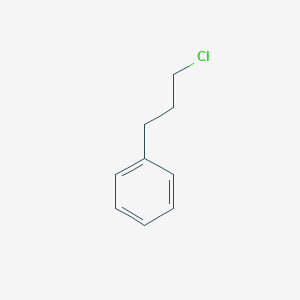
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
